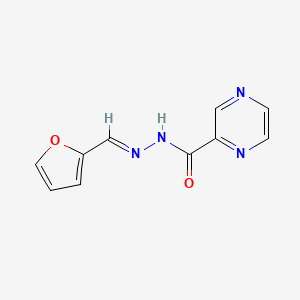

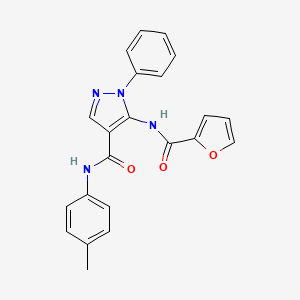

N'-(2-furylmethylene)-2-pyrazinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide and its derivatives often involves reactions that yield various structural configurations and properties. For instance, Dawood et al. (2006) discussed the reaction of 3-(2-Furyl)-3-oxopropanitrile with keto and ester-hydrazonyl chlorides, leading to acetyl- and ester-pyrazole derivatives, showcasing the compound's versatile reactivity and potential for functionalization (Dawood, Farag, & Abdel‐Aziz, 2006).

Molecular Structure Analysis

The molecular structure of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide derivatives has been studied extensively, revealing information about their geometric and electronic structures. For example, Günay et al. (2015) utilized Hartree Fock and density functional theory to optimize the molecular geometric structure of a methylated derivative, providing insights into its molecular interactions and electronic properties (Günay, Tamer, Kuzaliç, Avcı, & Atalay, 2015).

Chemical Reactions and Properties

The chemical reactivity of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide allows for various interactions and transformations. Ryu, Baek, & Lee (2015) developed a synthetic route to a wide range of trisubstituted pyrazines, showcasing the compound's potential in forming complex molecules through catalyzed reactions with N-sulfonyl 1,2,3-triazoles (Ryu, Baek, & Lee, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N'-(2-furylmethylene)-2-pyrazinecarbohydrazide serves as a precursor in the synthesis of functionalized heterocyclic compounds. It reacts with different reagents to afford a variety of derivatives, including pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives. These reactions are crucial for developing new compounds with potential applications in material science and pharmaceuticals (Dawood, Farag, & Abdel‐Aziz, 2006).

Catalytic Activities

Copper(II) complexes involving N'-(2-furylmethylene)-2-pyrazinecarbohydrazide derivatives demonstrate significant catalytic activities. They have been used in the microwave-assisted oxidation of xylenes, showcasing the compound's utility in facilitating chemical transformations. The catalytic efficiency of these complexes highlights their potential in industrial applications, particularly in organic synthesis and environmental remediation (Sutradhar et al., 2019).

Material Science Applications

The incorporation of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide derivatives into metal-organic frameworks (MOFs) has been explored for selective gas adsorption. For example, a fluorinated MOF material incorporating pyrazine units demonstrated the selective molecular exclusion of propane from propylene, an essential separation in the chemical industry. This research illustrates the compound's role in developing advanced materials for gas separation technologies (Cadiau et al., 2016).

Electronic and Photoluminescence Properties

Derivatives of N'-(2-furylmethylene)-2-pyrazinecarbohydrazide have been investigated for their electronic properties. For instance, hexaazatriphenylene derivatives with pyrazine units have been synthesized, displaying tunable lowest unoccupied molecular orbital (LUMO) levels. These findings are relevant for the development of n-type organic semiconductors, which are crucial for organic electronics and optoelectronic devices (Wang et al., 2011).

Propiedades

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUFPXYRVJQWKJ-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)